REACTION_CXSMILES
|
C([Mg]Br)C.[CH:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12].[CH2:13]=[O:14].CN(C)P(N(C)C)(N(C)C)=O>O1CCCC1.C1(C)C=CC=CC=1.C(OCC)C>[CH3:12][C:6]1[CH:5]=[C:10]([OH:11])[C:9](=[CH:8][CH:7]=1)[CH:13]=[O:14]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.81 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
17.92 g
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held at 15° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated at 80° C. for approximately seventeen hours
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a yellow residue
|
Type
|
EXTRACTION
|
Details
|
this solution was extracted with 50 mL of hydrochloric acid and 100 mL of water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solution
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving an orange solid as a residue
|
Type
|
WASH
|
Details
|
eluted with methylene chloride/petroleum ether (50/50)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(C=O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |